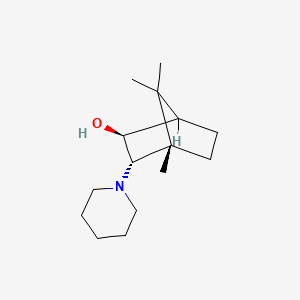

1,7,7-Tmpbh-3

Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-3-one, commonly referred to as camphor, is a bicyclic monoterpene ketone with a rigid bicyclic framework. It is characterized by:

- Molecular formula: C₁₀H₁₆O

- Molecular weight: 152.23 g/mol

- Melting point: 178–179°C

- Key functional groups: A ketone group at position 3 and three methyl groups (positions 1, 7, and 7).

Camphor is historically significant, used in pharmaceuticals (e.g., antitussive and analgesic agents), religious rituals, and industrial applications due to its aromatic properties and ability to form stereoisomeric alcohols (borneol and isoborneol) upon reduction . Its rigid bicyclic structure makes it a versatile scaffold for synthesizing derivatives with modified bioactivity or physical properties.

Properties

CAS No. |

76049-29-1 |

|---|---|

Molecular Formula |

C15H27NO |

Molecular Weight |

237.38 g/mol |

IUPAC Name |

(2S,3S,4S)-4,7,7-trimethyl-3-piperidin-1-ylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C15H27NO/c1-14(2)11-7-8-15(14,3)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3/t11?,12-,13+,15+/m0/s1 |

InChI Key |

IZSOINQFKVENSG-MDRSIWMVSA-N |

SMILES |

CC1(C2CCC1(C(C2O)N3CCCCC3)C)C |

Isomeric SMILES |

C[C@]12CCC(C1(C)C)[C@@H]([C@H]2N3CCCCC3)O |

Canonical SMILES |

CC1(C2CCC1(C(C2O)N3CCCCC3)C)C |

Synonyms |

1,7,7-TMPBH-3 1,7,7-trimethyl-2-exo-piperidinobicyclo(2.2.1)heptan-3-endo-ol |

Origin of Product |

United States |

Comparison with Similar Compounds

Claisen-Schmidt Adducts of Camphor

Camphor undergoes Claisen-Schmidt condensation with substituted benzaldehydes to form α,β-unsaturated ketones. Key examples include:

- Benzylidene-1,7,7-trimethylbicyclo[2.2.1]hexan-2-one (9a)

- 3-Chloro-benzylidene-1,7,7-trimethylbicyclo[2.2.1]hexan-2-one (9b)

| Compound | Substituent | Yield (%) | Key Applications | Reference |

|---|---|---|---|---|

| 9a | Benzylidene | 86 | Potential anti-inflammatory agents | |

| 9b | 3-Cl-Benzyl | 82 | Antimicrobial activity studies |

Bornylamine Derivatives

Camphor-derived amines, such as P6C11 , exhibit modified pharmacological profiles:

Comparison with Camphor :

- Bioactivity : P6C11’s nitrobutadiene moiety introduces redox-active properties, unlike camphor’s inert ketone.

- Solubility : Higher lipophilicity due to halogenation, enhancing membrane permeability.

Camphor-Based Esters

Esters of camphor, identified via GC-MS in palm oil extracts, include:

- 2-Propenoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo- Abundance: 39.06% in palm oil extracts .

- Cyclopentanecarboxylic acid, 3-methylene-,1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester

| Compound | Ester Group | % Area (GC-MS) | Potential Use | Reference |

|---|---|---|---|---|

| 2-Propenoic ester | Acrylate | 39.06 | Polymer precursors | |

| Cyclopentane ester | Cyclopentanecarboxyl | 12.99 | Fragrance additives |

Structural Impact : Esterification reduces volatility compared to camphor, extending industrial utility.

Pyranonaphthoquinone Derivatives

Compounds like 6,11-dimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]naphthalen-7-one (4b) share structural motifs with camphor:

- Synthesis : Prepared via multistep oxidation and cyclization.

- Yield : 47%; Melting point : 273–275°C (vs. literature 142–147°C, indicating synthesis-dependent polymorphism) .

- Comparison: The fused pyranonaphthoquinone system introduces planar aromaticity, contrasting with camphor’s non-aromatic bicyclic core.

Critical Analysis of Discrepancies

- Melting Point Variations : Compound 4b ’s observed melting point (273–275°C) significantly exceeds literature values (142–147°C), suggesting solvent-dependent crystallization or impurities .

- Synthetic Efficiency: Claisen-Schmidt adducts (9a/9b) achieve higher yields (>80%) compared to bornylamine derivatives (72%) or pyranonaphthoquinones (23–47%), reflecting reaction mechanism complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.